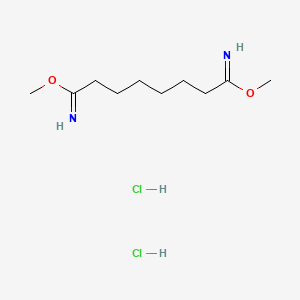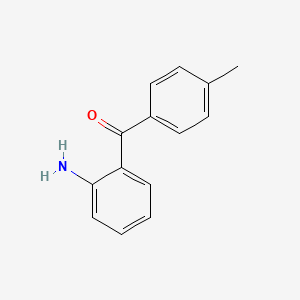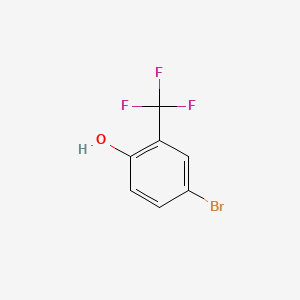
4-Bromo-2-(trifluoromethyl)phenol
概要
説明
Synthesis Analysis
The synthesis of 4-Bromo-2-(trifluoromethyl)phenol and its derivatives involves various chemical reactions, highlighting the versatility of this compound as a precursor. For instance, it has been synthesized through reactions involving bromosalicylaldehyde with aminopyridine, showcasing the compound's role in forming Schiff base compounds (Khalaji et al., 2017). Another example includes its synthesis from 4-methylphenol by oxidative bromination, emphasizing efficient production methods with high yields (Ren Qun-xiang, 2004).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using various techniques, including X-ray diffraction, NMR spectroscopy, and DFT calculations. These studies reveal the compound's crystalline structure, molecular geometry, and intramolecular interactions, such as hydrogen bonding, which play a crucial role in stabilizing the molecular conformation (Khalaji et al., 2017).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including electrophilic aromatic substitution and coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, demonstrating the compound's reactivity and versatility. For example, it undergoes bromination and isomerization reactions under specific conditions, leading to the formation of bromophenols and bromodienones (Fischer & Henderson, 1983).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical synthesis. These properties are determined by the compound's molecular structure and intermolecular forces.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are essential for understanding the compound's behavior in various chemical environments. Its role as a precursor in synthesizing Schiff base compounds highlights its reactivity and usefulness in organic synthesis (Khalaji et al., 2017).
科学的研究の応用
Chemical Reactions and Synthesis
4-Bromo-2-(trifluoromethyl)phenol is involved in various chemical processes and synthesis. A study by Fischer and Henderson (1983) describes its use in bromination reactions and the resultant bromo derivatives. This showcases its role in complex chemical rearrangements, highlighting its significance in synthetic chemistry (Fischer & Henderson, 1983).
Crystallography and Vibrational Analysis
The compound has been analyzed in the context of crystallography and vibrational, electronic, and optical analysis. Soltani et al. (2018) conducted a comprehensive study using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to explore the optical and electronic properties of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol, a related compound. This research provides insights into its molecular structure and properties, which can be crucial for various scientific applications (Soltani et al., 2018).
Synthesis of Novel Compounds
This compound serves as a building block for synthesizing new compounds. Zhang et al. (2018) reported the synthesis of novel linear trinuclear manganese clusters using a compound structurally similar to this compound. This indicates its utility in developing new materials with potential applications in various fields like magnetism and electrochemistry (Zhang et al., 2018).
Optical and Fluorescence Properties
The compound's derivatives have been studied for their optical and fluorescence properties. Yoshino et al. (2010) explored intensely fluorescent azobenzenes derived from bromophenols, demonstrating the potential of these compounds in applications like fluorescent vital staining and visualization of living tissues (Yoshino et al., 2010).
Schiff Base Compounds
Schiff base compounds derived from this compound have been synthesized and characterized, as detailed by Khalaji et al. (2017). These studies contribute to understanding the compound's chemistry and potential applications in areas like molecular recognition and catalysis (Khalaji et al., 2017).
Environmental Impact
Research by Koch and Sures (2018) discusses the environmental concentrations and toxicology of tribromophenol, a related compound. This research is crucial for understanding the environmental impact and safety of bromophenol derivatives, including this compound (Koch & Sures, 2018).
Safety and Hazards
作用機序
Target of Action
It’s known that this compound belongs to the class of organic compounds known as trifluoromethylbenzenes
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . It also has a LogP value of 1.79, indicating some degree of lipophilicity, which could influence its distribution and bioavailability .
Result of Action
Safety data sheets indicate that it may cause skin and eye irritation, and may have specific target organ toxicity, affecting the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-(trifluoromethyl)phenol. For instance, it should be stored in a dark place, sealed, and at room temperature to maintain its stability . Furthermore, it’s recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols .
特性
IUPAC Name |
4-bromo-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPGERGWEOJVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198854 | |
| Record name | o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50824-04-9 | |
| Record name | o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050824049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

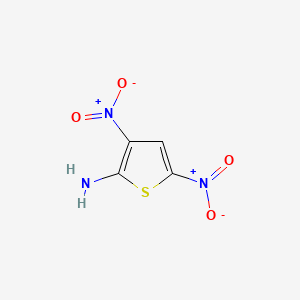
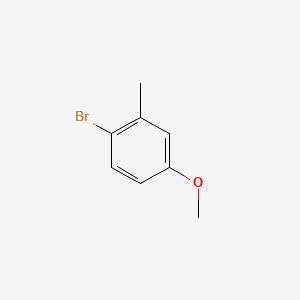
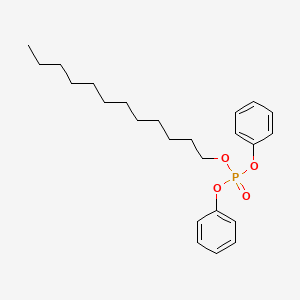
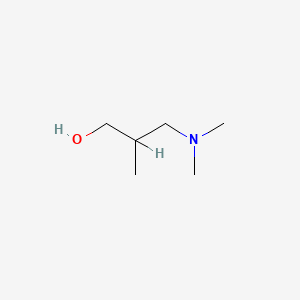

![Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1266128.png)
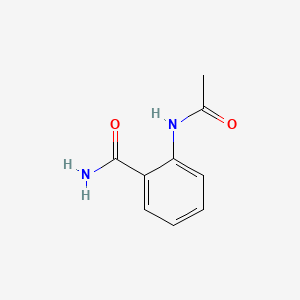

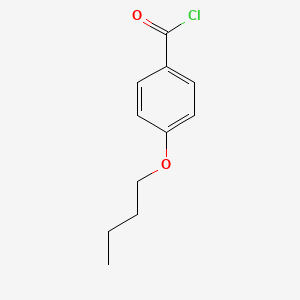
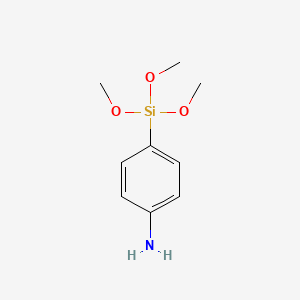
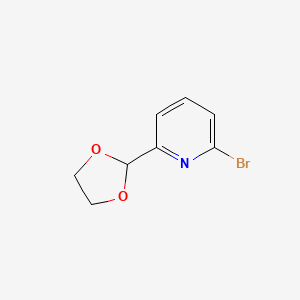
![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)
